Imidazo[1,2-a]pyridine-5-carboxylic acid

Catalog No.
S789716
CAS No.
479028-72-3
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridine-5-carboxylic acid

CAS Number

479028-72-3

Product Name

Imidazo[1,2-a]pyridine-5-carboxylic acid

IUPAC Name

imidazo[1,2-a]pyridine-5-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12)

InChI Key

IAXRYEXXAPLEGT-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O

Medicinal Chemistry:

Imidazo[1,2-a]pyridine-5-carboxylic acid (IMPA) serves as a valuable scaffold in medicinal chemistry due to its structural similarity to various biologically active molecules. Researchers have explored its potential in developing drugs targeting various diseases, including:

  • Antibacterial agents: Studies have investigated IMPA derivatives for their ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer agents: IMPA derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents [].
  • Anti-inflammatory agents: Derivatives of IMPA have been studied for their anti-inflammatory properties, offering potential for treating inflammatory diseases [].

Material Science:

IMPA and its derivatives have been explored for their potential applications in material science due to their unique properties:

  • Organic electronics: IMPA derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to transport charge [].
  • Metal-organic frameworks (MOFs): IMPA can be incorporated into MOFs, which are porous materials with various potential applications, including gas storage and separation [].

Other Applications:

IMPA also finds applications in other scientific research areas, such as:

  • Bioorganic chemistry: IMPA can be used as a building block for the synthesis of complex molecules with potential biological activities [].
  • Analytical chemistry: IMPA derivatives can be used as fluorescent probes for various analytical applications [].

ImPy-5-COOH belongs to the class of imidazo[1,2-a]pyridines, which are fused bicyclic compounds possessing a five-membered imidazole ring fused to a six-membered pyridine ring. The carboxylic acid group (COOH) is attached at the fifth position of the imidazole ring [].


Molecular Structure Analysis

ImPy-5-COOH possesses a planar structure with two aromatic rings – the imidazole and the pyridine. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the pyridine ring has a single nitrogen atom at position 2. The carboxylic acid group is attached to the carbon atom at position 5 of the imidazole ring [].

The presence of nitrogen atoms within the aromatic rings contributes to the compound's aromaticity and potential for hydrogen bonding. The carboxylic acid group can participate in various interactions with other molecules, making it a versatile functional group.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a new compound.
  • Amide formation: The carboxylic acid group can react with amines to form amides.

Imidazo[1,2-a]pyridine-5-carboxylic acid can undergo several chemical transformations, including:

  • Condensation Reactions: This compound can react with various aldehydes and ketones to form more complex structures through condensation mechanisms.
  • Functionalization: Recent advances have shown that radical reactions can be employed for the direct functionalization of imidazo[1,2-a]pyridines, including the use of transition metal catalysis and photocatalysis .
  • Oxidative Coupling: The compound can also participate in oxidative coupling reactions, where it acts as a nucleophile in the presence of oxidizing agents .

Imidazo[1,2-a]pyridine-5-carboxylic acid exhibits significant biological activities:

  • Anticholinesterase Activity: Derivatives of this compound have been studied for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. Some derivatives showed promising inhibition profiles .
  • Pharmacological

The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: The most common method involves the condensation of 2-aminopyridines with carbonyl compounds or isonitriles under acidic or basic conditions.
  • Multicomponent Reactions: Techniques such as the Groebke–Blackburn–Bienaymé reaction allow for the simultaneous formation of multiple bonds leading to complex derivatives .
  • Radical Reactions: Recent advancements have introduced radical-based approaches that utilize transition metals or photocatalysts for efficient synthesis .

Imidazo[1,2-a]pyridine-5-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a core structure in drug development due to its diverse biological activities.
  • Material Science: The compound's unique properties make it suitable for applications in organic electronics and materials science.
  • Agricultural Chemistry: Some derivatives are being explored for their potential use as agrochemicals.

Studies on the interactions of imidazo[1,2-a]pyridine-5-carboxylic acid with biological targets have revealed:

  • Enzyme Inhibition: Research has demonstrated its capacity to inhibit key enzymes involved in neurotransmission, making it a candidate for treating neurodegenerative diseases.
  • Binding Affinities: Molecular docking studies suggest that this compound can effectively bind to active sites of various proteins, influencing their activity and function .

Imidazo[1,2-a]pyridine-5-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Imidazo[1,2-b]pyridineFused heterocycleDifferent position of nitrogen atoms
Imidazo[4,5-b]pyridineFused heterocycleExhibits distinct pharmacological properties
Pyrido[3,2-e]imidazoleFused heterocyclePotentially different biological activities
BenzimidazoleFused bicyclic structureKnown for anti-cancer properties

The uniqueness of imidazo[1,2-a]pyridine-5-carboxylic acid lies in its specific carboxylic acid functionality at the 5-position, which enhances its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[1,2-a]pyridine-5-carboxylic acid

Dates

Modify: 2023-08-15

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